molecular formula C12H10N2O4S B12121519 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- CAS No. 861045-11-6

3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-

Cat. No.: B12121519
CAS No.: 861045-11-6
M. Wt: 278.29 g/mol
InChI Key: XLLCOXAJUOEAGI-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is an organic compound with the molecular formula C12H10N2O4S It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is substituted at the 3-position and a phenylsulfonylamino group is attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- typically involves the following steps:

    Nitration: Pyridine is nitrated to form 3-nitropyridine.

    Reduction: The nitro group is reduced to an amino group, yielding 3-aminopyridine.

    Sulfonylation: 3-aminopyridine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonylamino group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-pyridinecarboxylic acid: Similar structure but lacks the phenylsulfonylamino group.

    2-Pyridinecarboxylic acid: Lacks both the amino and phenylsulfonyl groups.

    4-Pyridinecarboxylic acid: Different position of the carboxylic acid group.

Uniqueness

3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is unique due to the presence of both the carboxylic acid and phenylsulfonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its structural features can be exploited for drug design and development.

Properties

CAS No.

861045-11-6

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

2-(benzenesulfonamido)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O4S/c15-12(16)10-7-4-8-13-11(10)14-19(17,18)9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)

InChI Key

XLLCOXAJUOEAGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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